molecular formula C12H18ClNO B113041 4-(Benzyloxy)piperidine hydrochloride CAS No. 81151-68-0

4-(Benzyloxy)piperidine hydrochloride

Cat. No. B113041
Key on ui cas rn: 81151-68-0
M. Wt: 227.73 g/mol
InChI Key: TYZNPXDFDHBMNU-UHFFFAOYSA-N
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Patent
US06172085B2

Procedure details

To a solution of tert-butyl 4-hydroxy-1-piperidinecarboxylate (5.0 g) in tetrahydrofuran (50 mL) was added sodium hydride (1.0 g, a 66% dispersion in liquid paraffin) and the mixture was stirred at room temperature for 10 minutes. Then, 3.6 mL of benzyl bromide was added and the mixture was refluxed for 1 hour. This reaction mixture was poured into aqueous ammonium chloride solution and extracted with 2 portions of ethyl acetate. The pooled organic layer was washed with water and saturated aqueous NaCl, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was dissolved in 20 mL of ethyl acetate, followed by addition of 15 mL of 4 N-HCl solution in ethyl acetate, and the mixture was stirred at room temperature for 2 hours. The precipitate was collected to provide 4.4 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5](C(OC(C)(C)C)=O)[CH2:4][CH2:3]1.[H-].[Na+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.[Cl-:25].[NH4+]>O1CCCC1>[ClH:25].[CH2:17]([O:1][CH:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH2:7]1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 2 portions of ethyl acetate
WASH
Type
WASH
Details
The pooled organic layer was washed with water and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
followed by addition of 15 mL of 4 N-HCl solution in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The precipitate was collected

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)OC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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